

role of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone in medicinal chemistry

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Compound of Interest

Compound Name: 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS: 204205-33-4) is a sophisticated alpha-bromoketone that has emerged as a pivotal intermediate in medicinal chemistry. Its unique structural architecture, featuring a reactive bromine atom, a cyclopropyl moiety, and a fluorinated phenyl ring, makes it a valuable building block for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its crucial role in the development of therapeutic agents, most notably the antiplatelet drug Prasugrel. Furthermore, its application in the synthesis of novel compounds with significant antioxidant activity is explored. This document consolidates quantitative data into structured tables and provides detailed experimental workflows and signaling pathway diagrams to serve as an essential resource for professionals in drug discovery and development.

Physicochemical Properties

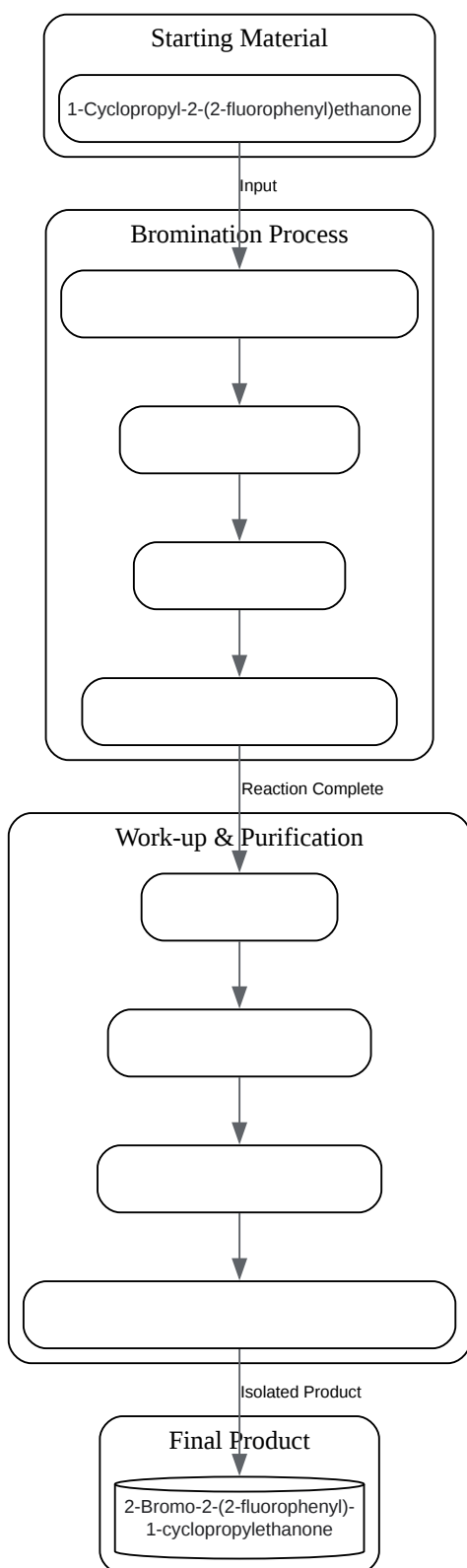
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a synthetic compound, typically appearing as a colorless to light yellow or brown liquid or a low-melting solid.^{[1][2]} Its key physical and chemical properties are summarized below.

Property	Value	Reference(s)
CAS Number	204205-33-4	[3][4]
Molecular Formula	C ₁₁ H ₁₀ BrFO	[3][4]
Molecular Weight	257.10 g/mol	[3]
Appearance	Colorless to Brown clear liquid; Yellow to light brown oil to low-melting solid	[1][2]
Boiling Point	293.0 °C at 760 mmHg	[1][3]
Density	1.574 g/cm ³	[1][3]
Flash Point	131.0 °C	[1][3]
Refractive Index	1.592	[1]
Storage	Refrigerated (0-10°C), under inert gas	[5]

Synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

The primary route to this intermediate is the alpha-bromination of its precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone. Various brominating agents and reaction conditions have been reported, leading to different yields and purities.

Experimental Workflow: Synthesis via Bromination



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Caption: General workflow for the synthesis of the title compound.

Comparative Synthesis Protocols

The choice of reagents and conditions significantly impacts the reaction's efficiency. Below is a summary of various reported methods.

Brominating Agent	Solvent(s)	Catalyst/Initiator	Yield	Purity	Reference(s)
Iodine Monobromide (IBr)	Tetrahydrofuran (THF)	[BMIM]Br	95.3%	99.73%	[6]
N-Bromosuccinimide (NBS)	Carbon Tetrachloride (CCl ₄)	Benzoyl Peroxide (BPO)	~67%	Not Reported	[7]
Hydrobromic Acid / H ₂ O ₂	Not Specified	Not Specified	81%	Not Reported	[7]
Anhydrous Cupric Bromide	Chloroform / Ethanol	None (Reflux)	85.8%	Not Reported	[8]
Phosphorus Pentachloride	Chloroform / Ethanol	None (Reflux)	96.3% (for Chloro-analog)	Not Reported	[8]

Detailed Experimental Protocol (Method with IBr)[6]

- Reaction Setup: Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (17.8 g, 100 mmol), iodine monobromide (62 g, 300 mmol), and 1-butyl-3-methylimidazolium bromide ([BMIM]Br) (8.7 g, 40 mmol) in 150 mL of anhydrous tetrahydrofuran in a suitable reaction vessel.
- Reaction: Stir the reaction mixture at 40 °C for 4 hours.
- Quenching: After the reaction is complete, cool the mixture to room temperature and quench by adding ice water.
- Extraction: Extract the mixture with ethyl acetate.

- Washing: Wash the organic phase with a saturated sodium bisulfite solution.
- Purification: Concentrate the organic phase and purify the residue by recrystallization from ethanol to yield **2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone** (24.5 g).

Role in Medicinal Chemistry

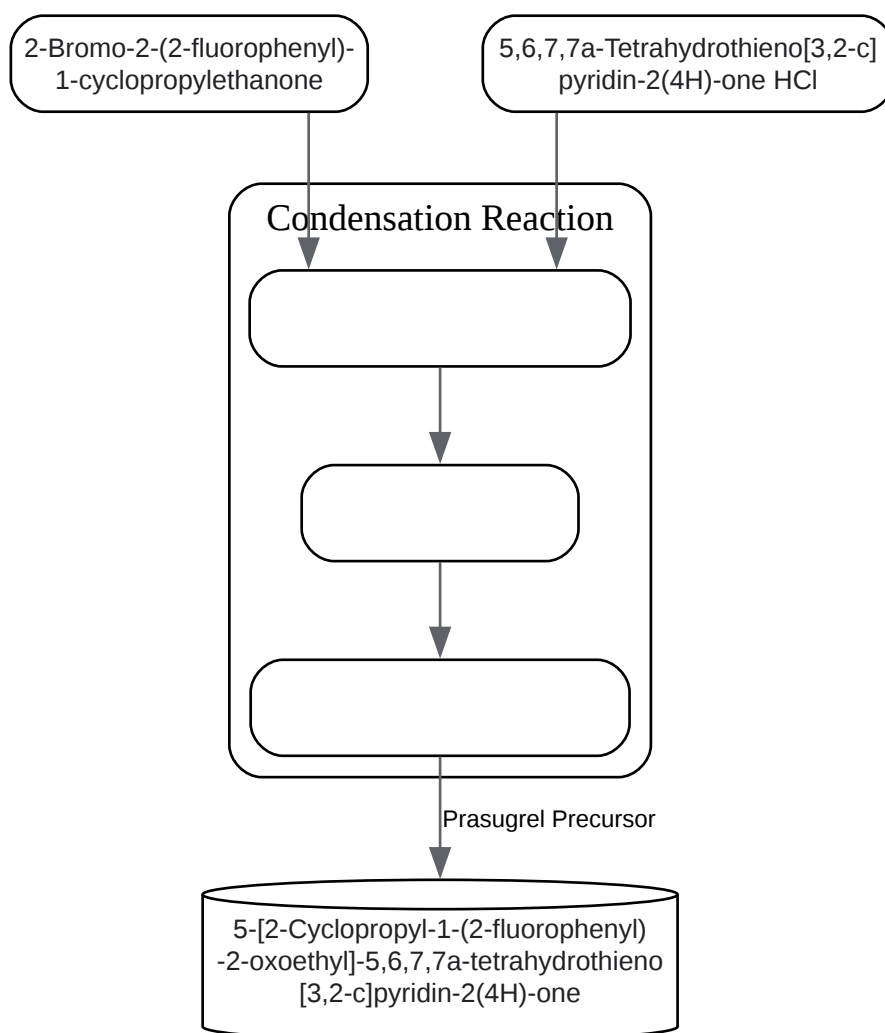
This bromoketone is a versatile intermediate, primarily utilized in the synthesis of antiplatelet agents and has shown potential in the creation of novel antioxidant compounds.

Key Intermediate in the Synthesis of Prasugrel

The most significant application of **2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone** is as a crucial building block in the industrial synthesis of Prasugrel.^{[2][9]} Prasugrel is a potent antiplatelet drug used to prevent thrombosis in patients with acute coronary syndrome undergoing percutaneous coronary intervention.^[10]

The intermediate is used in a key condensation reaction with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.

Experimental Workflow: Synthesis of Prasugrel Precursor



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Caption: Workflow for the condensation step in Prasugrel synthesis.

Comparative Yields for Prasugrel Precursor Synthesis

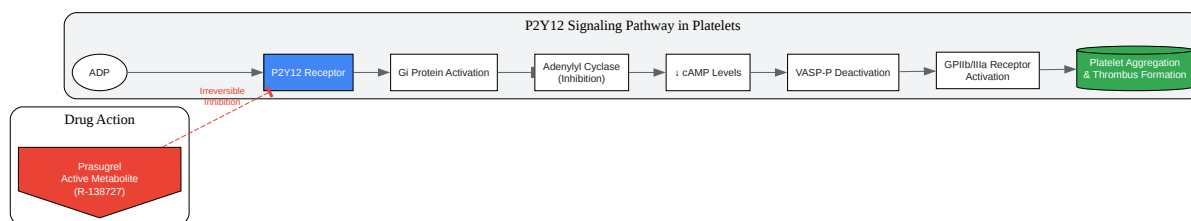
Base	Solvent	Temperature	Time	Yield	Reference
Sodium Carbonate	Methyl-isobutyl-ketone	40°C	10 h	86.1%	[11]
Not Specified	Not Specified	Not Specified	Not Specified	~35%	[12]

Detailed Experimental Protocol (Condensation Step)[11]

- Reaction Setup: To 52 L of methyl-isobutyl-ketone, add 17.8 kg of anhydrous sodium carbonate and 10.0 kg of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride.
- Addition: Add 13.4 kg of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone to the mixture.
- Reaction: Stir the mixture for 10 hours at 40°C.
- Work-up: Cool the reaction mixture and filter off the inorganic compounds to obtain the filtrate containing the desired product, which is then carried forward to the next step in the Prasugrel synthesis.

Mechanism of Action of Prasugrel: P2Y12 Pathway Inhibition

Prasugrel is a prodrug that is metabolized in the liver by cytochrome P450 enzymes into its active metabolite, R-138727.[10] This active metabolite irreversibly binds to the P2Y12 subtype of ADP receptors on the surface of platelets.[13][14] The binding of ADP to the P2Y12 receptor is a critical step in platelet activation. Inhibition of this receptor prevents the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa receptor complex.[10] [13] The activated GPIIb/IIIa complex is responsible for binding fibrinogen, which cross-links platelets, leading to aggregation and thrombus formation. By blocking this pathway, Prasugrel effectively inhibits platelet aggregation for the lifespan of the platelet.[10][14]



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Caption: Mechanism of action of Prasugrel's active metabolite on the P2Y12 signaling pathway.

Reagent in the Synthesis of Potent Antioxidants

Beyond its role in antiplatelet therapy, **2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone** serves as a versatile reagent for synthesizing novel heterocyclic compounds with potential therapeutic benefits.[1][2] One notable application is in the synthesis of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, which have demonstrated potent antioxidant activity.[15]

Experimental Protocol (Antioxidant Synthesis)[15]

A series of thiosemicarbazones are reacted with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in a semi-Hantzsch cyclization reaction.

- Reaction Setup: A mixture of the appropriate thiosemicarbazone (1 mmol), 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (1 mmol), and triethylamine (Et₃N) (1.5 mmol) in ethanol (10 mL) is prepared.
- Reaction: The mixture is refluxed for a specified time (typically 2-4 hours).
- Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

- **Work-up:** After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
- **Purification:** The crude product is recrystallized from ethanol to yield the pure dihydrothiazole derivative.

Quantitative Antioxidant Activity Data

The antioxidant potential of the synthesized dihydrothiazole derivatives (5a-h) was evaluated using DPPH and ABTS radical scavenging assays. The results, expressed as IC₅₀ values (the concentration required to scavenge 50% of the radicals), are compared against the standard antioxidant, ascorbic acid.^[15]

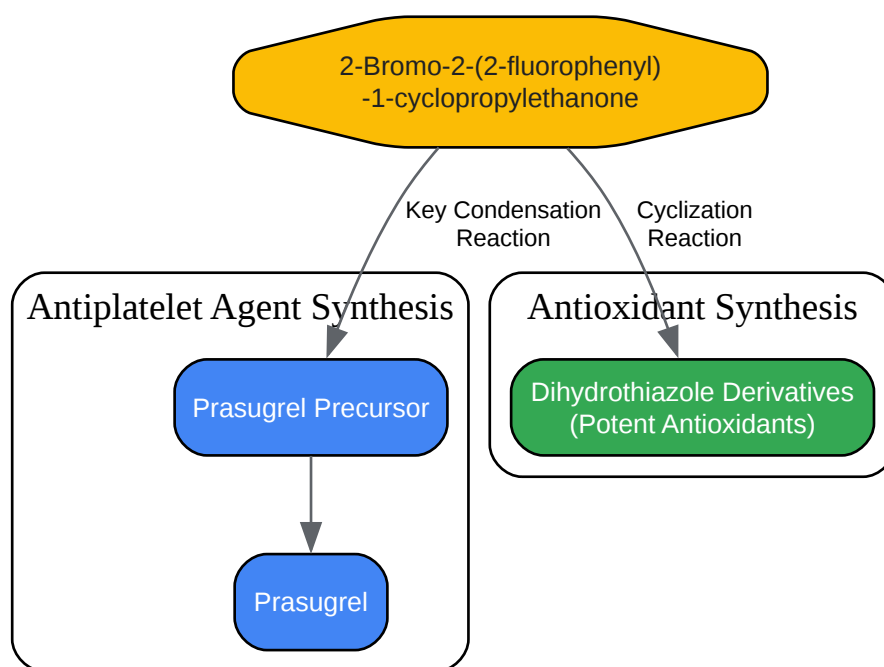
Compound	Substituent (Ar)	DPPH IC ₅₀ (μM)	ABTS IC ₅₀ (μM)
5a	Phenyl	0.2856	0.1601
5b	4-Methylphenyl	0.3111	0.1655
5c	4-Methoxyphenyl	0.1789	0.0911
5d	4-Chlorophenyl	0.4001	0.1988
5e	4-Bromophenyl	0.3876	0.1901
5f	2-Nitrophenyl	0.5111	0.2654
5g	4-Nitrophenyl	0.1998	0.1001
5h	2,4-Dichlorophenyl	0.4567	0.2113
Ascorbic Acid	(Standard)	0.1554	0.0988

Data sourced from Reference^[15]. Compounds 5c and 5g showed antioxidant activity comparable to or better than ascorbic acid in the ABTS assay.

Conclusion: A Versatile Intermediate

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a high-value intermediate in medicinal chemistry. Its primary, well-established role is in the efficient, large-scale synthesis of the life-saving antiplatelet drug Prasugrel. Furthermore, ongoing research demonstrates its

utility as a scaffold for developing new classes of therapeutic agents, such as potent antioxidants. The reactivity of the α -bromo ketone functionality combined with the unique properties imparted by the cyclopropyl and fluorophenyl groups ensures its continued importance in drug discovery and development.



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Caption: The central role of the title compound as a versatile intermediate.

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